molecular formula C18H14N4O3S B5164074 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one

6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one

Cat. No. B5164074
M. Wt: 366.4 g/mol
InChI Key: WQFXMBBDKDFVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one, also known as NTBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTBC is a synthetic compound that is primarily used in laboratory experiments to inhibit the tyrosine metabolism pathway. In

Mechanism of Action

6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one inhibits the activity of HPPD, which is involved in the conversion of 4-hydroxyphenylpyruvate to homogentisate. This inhibition leads to the accumulation of toxic metabolites, including 4-hydroxyphenylpyruvate and maleylacetoacetate. The accumulation of these metabolites can lead to the development of tyrosinemia type 1, a rare genetic disorder that affects the metabolism of tyrosine.
Biochemical and Physiological Effects
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. Inhibition of HPPD leads to the accumulation of toxic metabolites, which can be used to study the effects of tyrosine metabolism on various physiological processes. Additionally, 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The primary advantage of using 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one in lab experiments is its ability to inhibit the tyrosine metabolism pathway, which can be used to study the effects of tyrosine metabolism on various physiological processes. Additionally, 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. However, the use of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one in lab experiments has some limitations, including its potential toxicity and the complexity of its synthesis.

Future Directions

6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has the potential to be used in various fields, including medicine, biochemistry, and pharmacology. Future research on 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one should focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, research should be conducted to develop more efficient and cost-effective methods for the synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one. Finally, the potential toxicity of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one should be further investigated to ensure its safety in lab experiments and potential clinical applications.
Conclusion
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The inhibition of the tyrosine metabolism pathway by 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been used to study the effects of tyrosine metabolism on various physiological processes. Additionally, 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. However, the use of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one in lab experiments has some limitations, including its potential toxicity and the complexity of its synthesis. Future research on 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one should focus on its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the investigation of its potential toxicity.

Synthesis Methods

The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one involves a series of chemical reactions that require the use of specialized equipment and reagents. The process starts with the reaction of 2-cyclohexenone with thioacetic acid, followed by the reaction of the resulting product with phenylhydrazine. The final step involves the nitration of the product using nitric acid to obtain 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one. The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is in the study of tyrosine metabolism. Tyrosine is an essential amino acid that plays a crucial role in various physiological processes, including the synthesis of neurotransmitters, hormones, and melanin. 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine metabolism pathway. This inhibition leads to the accumulation of toxic metabolites, which can be used to study the effects of tyrosine metabolism on various physiological processes.

properties

IUPAC Name

6-(3-nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-15-10-13(16-7-4-8-26-16)9-14(12-5-2-1-3-6-12)17(15)21-11-19-18(20-21)22(24)25/h1-8,10-11,14,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXMBBDKDFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.